1,3-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
“1,3-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione” is a chemical compound that is part of the pyrrole family . Pyrrole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of pyrroles has been extensively studied. A general, selective, and atom economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles is catalyzed by a stable manganese complex in the absence of organic solvents . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not clearly recognized .Scientific Research Applications
Spiro Heterocyclization
One significant application involves spiro heterocyclization reactions. For example, Racheva and Maslivets (2007) explored the reactions of substituted 2,3,-dihydro-1H-pyrrole2,3-diones, achieving spiro compound synthesis through reactions with enols like dimedone. This process underscores the compound's versatility in synthesizing complex molecular structures, potentially applicable in the development of new materials or as intermediates in pharmaceutical synthesis (Racheva & Maslivets, 2007).
Anti-inflammatory and Antimicrobial Properties
Paprocka et al. (2022) synthesized new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives to evaluate their structural and biological properties, including anti-inflammatory and antimicrobial activities. This research highlights the potential pharmaceutical applications of 1,3-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione derivatives in developing new treatments for inflammation and infections (Paprocka et al., 2022).
Luminescent Polymers
In the field of materials science, Zhang and Tieke (2008) reported the synthesis and characteristics of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibiting strong fluorescence. These findings suggest applications in developing new luminescent materials for electronic and photonic devices (Zhang & Tieke, 2008).
Corrosion Inhibition
Zarrouk et al. (2015) investigated 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in hydrochloric acid, revealing their potential in industrial applications to protect metals from corrosion. This research could lead to the development of more effective and environmentally friendly corrosion inhibitors (Zarrouk et al., 2015).
Crystal Structure Analysis
Fujii et al. (2002) conducted crystal structure analysis of 2,5-bis-(3,5-dimethylbenzyl)-3,6-dinaphthalen-2-yl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, providing insights into the molecular geometry and potential applications in designing new materials with specific optical or electronic properties (Fujii et al., 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrrole-2,5-dione derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities .
Mode of Action
It’s worth noting that similar compounds, such as pyrrolopyrazine derivatives, have shown a variety of biological activities, including antibacterial, antifungal, and antiviral activities .
Biochemical Pathways
It’s known that similar compounds, such as 1h-pyrrole-2,5-dione derivatives, play a role in cholesterol absorption as they are hmg-coa reductase inhibitors .
Result of Action
Similar compounds, such as pyrrolopyrazine derivatives, have shown a variety of biological activities, including antibacterial, antifungal, and antiviral activities .
Properties
IUPAC Name |
1,3-dimethylpyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-3-5(8)7(2)6(4)9/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSAZNPWHKCGKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497098 |
Source
|
Record name | 1,3-Dimethyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4050-34-4 |
Source
|
Record name | 1,3-Dimethyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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